molecular formula C13H12N2O4 B1295527 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid CAS No. 59132-30-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid

Cat. No.: B1295527
CAS No.: 59132-30-8
M. Wt: 260.24 g/mol
InChI Key: ZWMZDKZTZLGVRQ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid (CAS RN 59132-30-8) is a β-carboline derivative characterized by a tetrahydro-pyridoindole core with two carboxylic acid substituents at positions 1 and 3. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.24 g/mol. The IUPAC name reflects its fused tricyclic structure: a pyridine ring fused to an indole moiety, with partial saturation in the pyridine ring.

Key structural features include:

  • A planar indole system (rings A and B) fused to a partially saturated pyridine ring (ring C).
  • Two carboxylic acid groups at positions 1 and 3, which confer polarity and influence intermolecular interactions.
  • Stereochemical complexity due to multiple chiral centers, though specific stereoisomerism data remain limited in public databases.

The compound is classified as a harmala alkaloid , a subset of β-carbolines distinguished by their monoamine oxidase (MAO) inhibitory activity. Its SMILES notation (C(O)(=O)C1C2=C(C=3C(N2)=CC=CC3)CC(C(O)=O)N1) and InChIKey (ZWMZDKZTZLGVRQ-UHFFFAOYSA-N) provide unambiguous representation of its connectivity.

Historical Context and Discovery

The synthesis of tetrahydro-β-carbolines dates to early 20th-century investigations into plant alkaloids. While the exact discovery timeline of this specific dicarboxylic acid derivative is unclear, its structural kinship to harmala alkaloids suggests origins in mid-20th-century efforts to characterize Peganum harmala and Banisteriopsis caapi constituents.

Modern synthetic routes often employ Pictet-Spengler reactions , condensing tryptophan derivatives with α-keto acids or aldehydes under acidic conditions. For example, the reaction of L-tryptophan with oxaloacetic acid could yield this compound via cyclization and decarboxylation. Advances in chromatography and NMR spectroscopy in the 1980s–1990s enabled precise structural elucidation of such complex alkaloids.

Significance in β-Carboline Chemistry

This compound serves as a critical intermediate in β-carboline biosynthesis and synthetic modifications:

Role in β-Carboline Chemistry Examples
Precursor to aromatic β-carbolines Oxidative dehydrogenation converts tetrahydro derivatives to fully aromatic analogs like harmine.
Template for functionalization Carboxylic acid groups enable esterification, amidation, or metal coordination.
Model for structure-activity studies Dicarboxylic substituents modulate MAO inhibition and receptor binding vs. simpler β-carbolines.

Its dicarboxylic structure uniquely influences physicochemical properties:

  • Solubility : Enhanced water solubility compared to non-polar β-carbolines like harmane.
  • Acid-base behavior : Two ionizable groups (pKa ~2–3 and ~4–5) enable pH-dependent charge states.
  • Crystallinity : Polar functional groups promote crystalline packing, facilitating X-ray diffraction studies.

Relationship to Harmala Alkaloids

As a harmala alkaloid, this compound shares core features with psychoactive β-carbolines but exhibits distinct functionalization:

Feature 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic Acid Classical Harmala Alkaloids (e.g., Harmine)
Core structure Tetrahydro-β-carboline Fully aromatic β-carboline
Substituents -COOH at C1 and C3 -OCH₃ at C7, -CH₃ at N2
Bioactivity Potential MAO inhibition (predicted) Confirmed MAO-A inhibition
Natural occurrence Synthetic or minor plant metabolite Major component of Peganum harmala

The carboxylic acid groups may reduce blood-brain barrier permeability compared to methylated harmala alkaloids, redirecting activity toward peripheral targets. Recent studies highlight its utility in designing neuroprotective agents by combining β-carboline’s MAO affinity with carboxylates’ antioxidant properties.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-12(17)9-5-7-6-3-1-2-4-8(6)14-10(7)11(15-9)13(18)19/h1-4,9,11,14-15H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMZDKZTZLGVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974570
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
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Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59132-30-8
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
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Record name 1H-Pyrido(3,4-b)indole-1,3-dicarboxylic acid, 2,3,4,9-tetrahydro-
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Record name NSC298850
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Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid can be synthesized through a Pictet-Spengler condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid are not well-documented, the general approach would involve scaling up the Pictet-Spengler reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce more saturated carboline structures .

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential effects on the central nervous system. It exhibits properties that may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may have neuroprotective effects and could be explored for treating neurodegenerative diseases.

Antioxidant Activity

Studies have shown that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, making it a candidate for further research in aging and chronic disease management.

Anticancer Research

Recent investigations have highlighted the compound's potential in cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Role in Metabolism

As a derivative of beta-carboline compounds, this acid plays a role in metabolic pathways involving tryptophan derivatives. Its influence on metabolic processes suggests potential applications in metabolic disorders and obesity research.

Case Studies

Study FocusFindingsReference
Neuroprotective EffectsDemonstrated protective effects against oxidative stress-induced neuronal damage in vitro.
Antioxidant ActivityExhibited significant free radical scavenging activity compared to standard antioxidants.
Anticancer PropertiesInduced apoptosis in human cancer cell lines; potential as a chemotherapeutic agent.
Metabolic InfluenceAltered metabolic profiles in animal models; implications for obesity treatment.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also has the potential to interact with enzymes and receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one
  • Structure : Replaces the 1,3-dicarboxylic acid groups with a single ketone at position 1.
  • Role : Serves as a precursor in rutaecarpine synthesis, highlighting its utility in alkaloid production .
  • Key Difference : The absence of carboxylic acids reduces polarity, impacting solubility and reactivity in downstream applications.
RSL3 (Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate)
  • Structure : Features chloroacetyl and methoxycarbonylphenyl substituents.
  • Activity : Acts as a GPX4 inhibitor (IC₅₀ = 100 nM), inducing ferroptosis .
  • Comparison : The addition of chloroacetyl and aryl groups enhances target specificity compared to the parent dicarboxylic acid, which lacks such functionalization .

Carboxylic Acid Derivatives

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid (CAS 6052-68-2)
  • Structure : Retains only the 3-carboxylic acid group.
  • Applications : Used in life sciences research, with a molecular weight of 216.24 g/mol and moderate water solubility .
1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid
  • Structure : Incorporates a benzodioxol substituent at position 1.
  • Properties : Higher molecular weight (336.35 g/mol) and logP (1.96), indicating increased lipophilicity.
  • Activity : Steric effects from the benzodioxol group may influence binding to hydrophobic targets .

Substituted Derivatives for Drug Development

Several antiproliferative and HDAC-inhibiting derivatives have been synthesized:

Compound Name Substituents Melting Point (°C) [α]₂₀D Activity Reference
(1S,3R)-1-Cyclopropyl-N-(7-(hydroxyamino)-7-oxo-heptyl)-...-3-carboxamide (13d) Cyclopropyl, 4-methoxybenzyl 113.2–115.6 +43.20 HDAC inhibition
(1S,3R)-N-(6-(Hydroxyamino)-6-oxohexyl)-...-3-carboxamide (13e) Methyl, 4-methoxybenzyl 92.4–94.1 -88.39 Antiproliferative (leukemia cells)
(1R,3S)-1-(4-Chlorophenyl)-...-3-carboxamide (9g) 4-Chlorophenyl 135.2–136.2 - GPX4 modulation

Key Trends :

  • Substituent Effects : Bulky groups (e.g., cyclopropyl, benzyl) increase melting points and optical activity, correlating with enhanced target engagement .
  • Chirality : Enantiomers exhibit divergent biological activities; e.g., compound 13d ([α]₂₀D = +43.20) vs. 9e ([α]₂₀D = -88.39) .

Biological Activity

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid (CAS Number: 151564) is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 151564

Biological Activity Overview

The biological activity of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid has been explored in various studies. Key findings include:

  • Anticancer Properties : Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanism of Action : The compound may exert its anticancer effects through multiple pathways including the modulation of apoptosis-related proteins such as p53 and Bax. It has been reported to enhance apoptosis while suppressing anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC₅₀ (μM)Mechanism of Action
AntiproliferativeMCF-70.46Induction of apoptosis via p53 upregulation
A5490.21Cell cycle arrest at G2/M phase
HepG218.7Inhibition of carbonic anhydrases
CytotoxicityHEK293>150Non-cytotoxic to non-cancerous cells

Case Studies

  • Study on Apoptosis Induction :
    • In a study examining the effects of tetrahydroindole derivatives on MCF-7 cells, it was found that these compounds could significantly induce apoptosis by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic factors .
  • Cell Cycle Analysis :
    • Flow cytometric analysis demonstrated that treatment with 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid resulted in a marked increase in cells arrested at the G2/M phase of the cell cycle in A549 cells . This suggests potential for use in targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid, and how are intermediates characterized?

Synthesis typically involves multi-step procedures starting from indole derivatives or tetrahydro-β-carboline precursors. For example, intermediates like 3-formyl-1H-indole-2-carboxylic acid are reacted with reagents such as 2-thioxo-thiazolidin-4-one under reflux in acetic acid with sodium acetate catalysis. Key steps include purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) and structural validation using 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy. Yield optimization often requires iterative adjustments to reaction time and stoichiometry .

Q. How is structural characterization performed for this compound and its derivatives?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR : 1H NMR^{1}\text{H NMR} identifies proton environments (e.g., indole NH at δ 10–12 ppm), while 13C NMR^{13}\text{C NMR} confirms carbonyl carbons (e.g., carboxylic acid at ~170 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C12_{12}H12_{12}N2_2O2_2 for the parent compound).
  • Elemental analysis : Matches experimental and theoretical C/H/N/O percentages to confirm purity .

Q. What challenges arise in literature searches due to naming inconsistencies for this compound?

The compound has multiple synonyms (e.g., tetrahydro-β-carboline-3-carboxylic acid, NSC 96912) and non-standard IUPAC variants. Researchers must cross-reference CAS numbers (6052-68-2) and use fragment-based search strategies in databases like SciFinder to account for nomenclature discrepancies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal conditions. For example, transition-state modeling identifies energy barriers for ring-closure steps, while experimental data iteratively refine computational parameters. This reduces trial-and-error approaches by >50% in reaction development .

Q. What methodologies resolve contradictions in reported biological activity or synthetic yields?

  • Comparative analysis : Systematic review of variables (e.g., solvent polarity, temperature) across studies identifies outliers.
  • Iterative feedback loops : Experimental results (e.g., low yields in polar aprotic solvents) are fed back into computational models to refine predictions .

Q. How can computational design enhance selectivity in functionalizing the pyridoindole scaffold?

Density functional theory (DFT) predicts regioselectivity for electrophilic substitutions. For example, Fukui indices identify reactive sites on the indole ring, guiding the design of derivatives with modified electronic properties. Molecular docking further prioritizes targets for bioactivity studies .

Q. What interdisciplinary approaches improve scalability for industrial research applications?

  • Process engineering : Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste.
  • Reactor design : Continuous-flow systems enhance heat/mass transfer for exothermic steps like diazepine ring formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation.
  • Exposure mitigation : Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory.
  • Spill response : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid

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